2-oxo-2H-chromen-4-yl 4-propoxybenzoate
Description
2-Oxo-2H-chromen-4-yl 4-propoxybenzoate is a coumarin-based ester derivative, structurally characterized by a coumarin core (2-oxo-2H-chromene) esterified at the 4-position with a 4-propoxybenzoate group. Coumarin derivatives are renowned for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and acetylcholinesterase (AChE) inhibitory properties .
Properties
CAS No. |
858745-29-6 |
|---|---|
Molecular Formula |
C19H16O5 |
Molecular Weight |
324.3g/mol |
IUPAC Name |
(2-oxochromen-4-yl) 4-propoxybenzoate |
InChI |
InChI=1S/C19H16O5/c1-2-11-22-14-9-7-13(8-10-14)19(21)24-17-12-18(20)23-16-6-4-3-5-15(16)17/h3-10,12H,2,11H2,1H3 |
InChI Key |
MTZYMLQRWHILOO-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares 2-oxo-2H-chromen-4-yl 4-propoxybenzoate with six similar coumarin derivatives, focusing on substituent effects, molecular interactions, and bioactivity.
Substituent Effects and Physicochemical Properties
*Calculated based on structural analogs.
Key Observations:
- Chlorine (electron-withdrawing) may reduce reactivity but improve stability .
- Crystal Packing: Aliphatic esters (e.g., 3,3-dimethylbutanoate) exhibit significant H-H (47.4%) and H-O (31.7%) interactions, while aromatic esters (e.g., 4-methylbenzoate) rely on weak π-π stacking .
- Melting Points: The 3,3-dimethylbutanoate derivative has a higher melting point (430–431 K), likely due to efficient packing from branched aliphatic chains .
Activity Trends:
- Antimicrobial Activity : Compounds with bulky substituents (e.g., propoxy, acetamide) show enhanced activity against bacteria like Staphylococcus aureus and fungi like Candida albicans .
- Enzyme Inhibition : Methoxy and acetamide groups are critical for AChE inhibition, suggesting target-specific interactions .
Structural and Crystallographic Insights
- Dihedral Angles: The 3,3-dimethylbutanoate derivative shows a 56.24° angle between coumarin and ester, reducing steric hindrance and facilitating crystal packing .
- Hydrogen Bonding: C5–H1⋯O1 interactions in 3,3-dimethylbutanoate form [100]-directed chains, while aromatic esters rely on C–H⋯π contacts .
- Hirshfeld Surface Analysis: Aliphatic esters prioritize H-H contacts (47.4%), whereas aromatic derivatives exhibit higher H-O interactions (e.g., 31.7% in 3,3-dimethylbutanoate) .
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